molecular formula C11H16ClNO2 B2554867 7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1520510-34-2

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2554867
CAS No.: 1520510-34-2
M. Wt: 229.7
InChI Key: KKAUNBZTGYQZJZ-UHFFFAOYSA-N
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Description

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that features a benzene ring fused to an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylacetonitrile with methylamine, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and methyl groups may play a role in binding affinity and specificity. Pathways involved could include modulation of signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
  • 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Uniqueness

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups

Properties

IUPAC Name

7-methoxy-5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-10-7-9(13-2)3-4-11(10)14-6-5-12-8/h3-4,7-8,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJHCSYJTVFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)OCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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